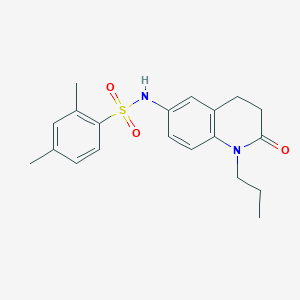

2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-11-22-18-8-7-17(13-16(18)6-10-20(22)23)21-26(24,25)19-9-5-14(2)12-15(19)3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYCRCVVZCILEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzene ring or the quinoline moiety.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound’s structure suggests it could interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Its potential medicinal properties could be explored for the development of new drugs, particularly those targeting specific pathways or receptors.

Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Wirkmechanismus

The mechanism by which 2,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through detailed studies, including binding assays and molecular modeling.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The compound (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (CAS 1428652-17-8) shares a tetrahydroquinoline fragment but incorporates a fused tetrahydroisoquinoline ring system. This modification increases molecular rigidity and may alter binding affinity to biological targets compared to the simpler tetrahydroquinoline core of the target compound .

Sulfonamide Substituent Modifications

Key Observations :

ABA Receptor Interactions

The structurally similar compound N-(2-Oxo-1-Propyl-THQ-6-yl)-1-Phenylmethanesulfonamide (PDB ID: 5VS5) forms a ternary complex with ABA receptor PYL2 and phosphatase PP2C HAB1. This suggests that the tetrahydroquinoline-sulfonamide scaffold is critical for mimicking ABA’s function in drought-stress responses . The target compound’s 2,4-dimethylbenzene group may sterically hinder or enhance interactions with hydrophobic pockets in the receptor, though experimental validation is needed.

Biologische Aktivität

2,4-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.45 g/mol

- CAS Number : 941992-05-8

The biological activity of this sulfonamide derivative is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can act as:

- Carbonic Anhydrase Inhibitors : This inhibition can lead to therapeutic effects in conditions such as glaucoma and metabolic acidosis .

- Calcium Channel Blockers : Some studies suggest that derivatives may influence calcium channel activity, potentially affecting cardiovascular functions .

Cardiovascular Effects

A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives significantly reduced coronary resistance compared to control conditions. For example:

- 4-(2-aminoethyl)-benzenesulfonamide showed a statistically significant reduction in coronary resistance (p = 0.05) compared to other tested compounds .

Research Findings and Case Studies

A detailed review of the literature reveals several key findings regarding the biological activity of similar sulfonamide derivatives:

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| Wu et al., 1999 | Benzene sulfonamide | Endothelin receptor-A inhibitor | Attenuated pulmonary vascular hypertension in rats |

| Tilton et al., 2000 | Sulfonamide derivative | Cardiovascular effects | Reduced cardiac hypertrophy in animal models |

| Shao et al., 2012 | Calcium channel inhibitors | Cardiovascular effects | Demonstrated interaction with calcium channels |

Docking Studies

Docking studies have been employed to predict the binding affinity of this compound with various proteins related to its pharmacological targets. These studies help elucidate the compound's mechanism at a molecular level.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME and Admetlab 2.0. These analyses indicate favorable permeability characteristics through biological membranes, suggesting good bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.